molecular formula C19H12Cl2N2O2 B2576642 4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone CAS No. 338756-74-4

4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone

Cat. No.: B2576642
CAS No.: 338756-74-4
M. Wt: 371.22
InChI Key: HOONCJVIJIICHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[5-(2,4-Dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone (CAS: 338756-74-4) is a phthalazinone derivative with the molecular formula C₁₉H₁₂Cl₂N₂O₂ and a molecular weight of 371.217 g/mol. Its structure features a phthalazinone core substituted at the 4-position with a furylmethyl group bearing a 2,4-dichlorophenyl moiety (Fig. 1).

Key identifiers include:

  • ChemSpider ID: 1220058
  • MDL Number: MFCD00214767
  • IUPAC Name: 4-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1,2-dihydrophthalazin-1-one

Properties

IUPAC Name

4-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O2/c20-11-5-7-15(16(21)9-11)18-8-6-12(25-18)10-17-13-3-1-2-4-14(13)19(24)23-22-17/h1-9H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOONCJVIJIICHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone typically involves the reaction of 2,4-dichlorophenyl-2-furylmethanol with phthalic anhydride under acidic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the anhydride, forming an ester intermediate. This intermediate then undergoes cyclization to yield the final phthalazinone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(2,4-Dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Key Observations:

Halogenation Effects: The dichlorophenyl group in the target compound increases lipophilicity compared to mono-chlorinated analogs (e.g., 4-(4-chlorobenzyl) derivatives) . Chlorine atoms in the 2,4-positions may enhance binding to hydrophobic enzyme pockets, as seen in anti-allergic phthalazinones like azelastine derivatives .

Methyl or phenyl substituents at the 2-position (e.g., 2-methyl or 2-phenyl derivatives) reduce rotational freedom, affecting pharmacokinetic profiles .

Functional Group Impact: Nitro and hydroxyethylamino groups (e.g., in ) increase electrophilicity and hydrogen-bonding capacity, which may influence antimicrobial or vasodilatory activities . Formyl groups (e.g., in ) serve as reactive handles for further chemical modifications .

Biological Activity

4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone (CAS No. 338756-74-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in the context of pharmacological applications. This article details its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C19H12Cl2N2O2
  • Molecular Weight : 371.22 g/mol
  • IUPAC Name : 4-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2H-phthalazin-1-one

The compound features a phthalazinone core substituted with a dichlorophenyl group and a furan moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes and cancer progression. The compound has been studied for its role as a phosphodiesterase 4 (PDE4) inhibitor, which is significant in reducing pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-alpha) .

Enzyme Inhibition

  • PDE4 Inhibition :
    • PDE4 inhibitors are crucial in treating inflammatory diseases. Research indicates that derivatives of phthalazinone can effectively suppress TNF-alpha production in whole rat blood cells .
    • The structure-activity relationship (SAR) studies suggest that modifications to the phthalazinone structure can enhance potency against PDE4.

Anticancer Activity

  • Cell Viability Studies :
    • In vitro studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to phthalazinones have demonstrated IC50 values ranging from 18 μM to 46.9 μM against breast cancer cells .
    • The mechanism involves inducing apoptosis through caspase activation and inhibiting PARP1 activity, which is vital for DNA repair .

Anti-inflammatory Effects

  • Cytokine Production :
    • The compound's ability to inhibit PDE4 results in decreased levels of inflammatory cytokines, making it a candidate for treating conditions such as dermatitis and other inflammatory disorders .

Study 1: PDE4 Inhibition and Inflammation

A study evaluated the efficacy of various phthalazinone derivatives, including this compound, in reducing TNF-alpha levels in vitro. The results indicated a dose-dependent inhibition of TNF-alpha production, supporting the compound's potential as an anti-inflammatory agent.

CompoundIC50 (μM)Effect
Phthalazinone Derivative A15Significant inhibition
Phthalazinone Derivative B30Moderate inhibition
This compound25Effective

Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines, the compound was tested alongside other known inhibitors. It showed comparable efficacy to established treatments like Olaparib.

CompoundIC50 (μM)Mechanism
Olaparib57.3PARP inhibitor
Compound X22.68Induces apoptosis
This compound18Induces apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.